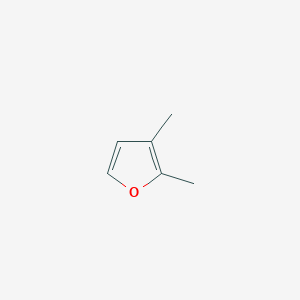

2,3-Dimethylfuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-5-3-4-7-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSKXQVRKZTKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027759 | |

| Record name | 2,3-Dimethylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14920-89-9, 28802-49-5 | |

| Record name | Furan, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014920899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028802495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dimethylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethylfuran

This technical guide provides a comprehensive overview of the key physical properties of this compound. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols for determining these properties are provided.

Core Physical and Chemical Properties

This compound is a methyl-substituted furan with the molecular formula C₆H₈O.[1][2] It is a clear, colorless to yellow liquid at room temperature.[2][3] This compound serves as a valuable building block in the synthesis of fine chemicals, pharmaceuticals, and has been explored as a potential biofuel additive.[4]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Conditions |

| Molecular Formula | C₆H₈O | |

| Molecular Weight | 96.13 g/mol | [1][2] |

| Boiling Point | 42 °C | at 115 mmHg[1][5] |

| Density | 0.91 g/mL | at 25 °C[1] |

| Refractive Index (n/D) | 1.443 | at 20 °C[1] |

| Flash Point | -1 °C | closed cup[6] |

| Solubility in Water | Insoluble | [5] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, and diethyl ether | [7] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is critical for ensuring the purity and identity of a compound. The following sections detail the standard experimental methodologies for measuring the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point is a fundamental physical property for characterizing and purifying volatile liquids.[8]

Method 1: Distillation This method is suitable for determining the boiling point of a larger sample and is also used for purification.[8]

-

Apparatus Setup: Assemble a simple distillation apparatus, which includes a distillation flask, a condenser, a receiving flask, and a thermometer.

-

Sample Preparation: Place the liquid sample (this compound) into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the distillation flask.

-

Measurement: The temperature is monitored as the vapor of the liquid rises and enters the condenser. The boiling point is the constant temperature at which the liquid and vapor phases are in equilibrium, observed on the thermometer as the distillate is being collected.[8]

Method 2: Micro Boiling Point (Capillary Method) This technique is ideal when only a small amount of the sample is available.[9][10]

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[11]

-

Heating: The fusion tube is attached to a thermometer and heated in a liquid bath (e.g., paraffin oil).[12]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[9]

-

Measurement: The heat is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

Determination of Density

The density of a liquid is its mass per unit volume and is a characteristic property.[13]

-

Mass Measurement: Weigh a clean, dry graduated cylinder on an analytical balance and record its mass.[13][14]

-

Volume Measurement: Add a known volume of this compound to the graduated cylinder. Record the volume by reading the bottom of the meniscus.[14]

-

Combined Mass Measurement: Weigh the graduated cylinder containing the liquid.[13]

-

Calculation: Subtract the mass of the empty graduated cylinder from the combined mass to find the mass of the liquid. The density is then calculated by dividing the mass of the liquid by its volume.[13]

-

Temperature Control: The temperature of the liquid should be measured and recorded, as density is temperature-dependent.[13]

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a valuable tool for identifying liquids and assessing their purity.[15]

-

Apparatus: An Abbe refractometer is commonly used for this measurement.

-

Calibration: Ensure the refractometer is properly calibrated using a standard of known refractive index.

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to stabilize, typically at 20°C. Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale.[15] The measurement is typically reported with respect to the D-line of a sodium lamp at 20°C (n D/20).[15]

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[16]

Shake-Flask Method This is a traditional and reliable method for determining equilibrium solubility.[17]

-

Preparation: An excess amount of this compound (solute) is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.[17]

-

Equilibration: The flask is agitated (shaken or stirred) at a constant temperature for an extended period (typically 24 hours or more) to ensure that equilibrium is reached.[17]

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.

-

Analysis: A sample of the clear, saturated solution is carefully removed. The concentration of the dissolved this compound in the sample is then determined using a suitable analytical technique, such as gas chromatography (GC).

-

Calculation: The solubility is expressed as the mass of solute per 100 g of solvent.[18]

Logical Relationships in Property Determination

The following diagram illustrates the workflow for characterizing the physical properties of a liquid sample like this compound.

Caption: Logical workflow for determining the physical properties of this compound.

References

- 1. This compound 99 14920-89-9 [sigmaaldrich.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 14920-89-9 [chemicalbook.com]

- 6. This compound 99 14920-89-9 [sigmaaldrich.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. vernier.com [vernier.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. byjus.com [byjus.com]

- 12. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 13. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. athabascau.ca [athabascau.ca]

- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. webs.anokaramsey.edu [webs.anokaramsey.edu]

Synthesis of 2,3-Dimethylfuran from (Z)-3-Methylpent-2-en-4-yn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 2,3-dimethylfuran, a valuable heterocyclic compound, from the starting material (Z)-3-methylpent-2-en-4-yn-1-ol. The core of this transformation lies in a gold-catalyzed intramolecular cyclization, a powerful and increasingly utilized method in modern organic synthesis for the construction of furan rings.[1][2][3] This document provides a comprehensive overview of the proposed reaction, including detailed experimental protocols, a summary of reaction parameters, and a mechanistic visualization.

Reaction Principle and Overview

The synthesis proceeds via a gold-catalyzed 5-endo-dig cycloisomerization of the (Z)-enynol, (Z)-3-methylpent-2-en-4-yn-1-ol. Gold catalysts, particularly Au(I) and Au(III) species, are highly effective in activating the alkyne moiety of the enynol towards nucleophilic attack by the pendant hydroxyl group.[1][2][4] This activation facilitates the cyclization to form a five-membered ring, which, after subsequent rearrangement, yields the aromatic this compound. The use of gold catalysis offers several advantages, including mild reaction conditions, high efficiency, and excellent functional group tolerance.[5][6]

Experimental Protocol

This protocol is a representative procedure based on analogous gold-catalyzed cyclizations of enynols.[3][7] Optimization may be required to achieve the highest possible yield for this specific substrate.

2.1. Materials and Reagents

-

(Z)-3-methylpent-2-en-4-yn-1-ol

-

Gold(III) chloride (AuCl₃) or a combination of (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl) and Silver triflate (AgOTf)

-

Anhydrous Dichloromethane (DCM) or 1,4-Dioxane

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating plate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

2.2. Reaction Setup and Procedure

-

A flame-dried round-bottom flask is charged with (Z)-3-methylpent-2-en-4-yn-1-ol (1.0 eq).

-

The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen).

-

Anhydrous solvent (e.g., Dichloromethane) is added to dissolve the starting material (concentration typically 0.1 M).

-

The gold catalyst (e.g., AuCl₃, 1-5 mol%) is added to the stirred solution under a positive flow of inert gas. If using a Ph₃PAuCl/AgOTf system, the two components are typically added sequentially.[3]

-

The reaction mixture is stirred at room temperature (or gently heated to 40-60 °C if required) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

2.3. Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.

-

¹H NMR (CDCl₃): The spectrum is expected to show signals for the two methyl groups and the two protons on the furan ring.

-

¹³C NMR (CDCl₃): The spectrum will show characteristic peaks for the carbon atoms of the furan ring and the two methyl groups.[8]

-

Infrared (IR) Spectroscopy : Characteristic C-O-C and aromatic C=C stretching vibrations for the furan ring are expected.

-

Mass Spectrometry (MS) : The molecular ion peak corresponding to the mass of this compound (C₆H₈O, MW: 96.13 g/mol ) should be observed.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the gold-catalyzed cyclization of enynols to furans, which can be used as a starting point for the synthesis of this compound.

| Parameter | Value/Range | Notes |

| Catalyst | AuCl₃, Ph₃PAuCl/AgOTf, or other Au(I)/Au(III) complexes | Catalyst choice can influence reaction rate and yield. |

| Catalyst Loading | 1 - 5 mol% | Lower loadings may be possible with highly active catalysts. |

| Solvent | Dichloromethane, 1,4-Dioxane, Acetonitrile | Anhydrous conditions are crucial. |

| Temperature | Room Temperature to 60 °C | The reaction is often efficient at ambient temperature. |

| Reaction Time | 1 - 24 hours | Monitored by TLC or GC-MS. |

| Typical Yield | 70 - 95% | Based on analogous reactions reported in the literature. |

Visualizations

4.1. Reaction Pathway

Caption: Gold-catalyzed cycloisomerization of (Z)-3-methylpent-2-en-4-yn-1-ol.

4.2. Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

4.3. Mechanistic Plausibility

Caption: Key steps in the gold-catalyzed cyclization mechanism.

References

- 1. Gold-catalyzed cyclization of (Z)-2-en-4-yn-1-ols: highly efficient synthesis of fully substituted dihydrofurans and furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]

- 6. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. spectrabase.com [spectrabase.com]

Technical Guide: 2,3-Dimethylfuran (CAS No. 14920-89-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 2,3-Dimethylfuran (CAS No. 14920-89-9), a heterocyclic organic compound. The information presented is intended for researchers, chemists, and professionals in drug development and toxicology. This guide covers the physicochemical properties, synthesis methodologies, known applications, and the toxicological profile of this compound. Notably, the current body of scientific literature primarily characterizes this compound as a chemical intermediate and a subject of toxicological interest, rather than a therapeutic agent with defined pharmacological pathways.

Chemical and Physical Properties

This compound is a flammable, colorless to yellow liquid.[1][2] Its core structure is a five-membered aromatic furan ring with two methyl group substituents.[3] Quantitative physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 14920-89-9 | [4][5] |

| Molecular Formula | C₆H₈O | [4][5] |

| Molecular Weight | 96.13 g/mol | [4][6] |

| Appearance | Colorless to yellow to green clear liquid | [1][7] |

| Density | 0.91 g/mL at 25 °C | [4][8] |

| Boiling Point | 42 °C at 115 mmHg | [4][8] |

| Flash Point | -1 °C (closed cup) | [7][9] |

| Refractive Index | n20/D 1.443 | [4][8] |

| SMILES String | Cc1ccoc1C | [4][8] |

| InChI Key | FJSKXQVRKZTKSI-UHFFFAOYSA-N | [4][8] |

Synthesis and Manufacturing

This compound is a methyl-substituted furan.[3] A primary method for its synthesis is through the palladium-catalyzed cycloisomerization of (Z)-3-methylpent-2-en-4-yn-1-ol.[3][9] This approach is valued for its versatility and efficiency under neutral conditions.[4][10]

Experimental Protocol: Palladium-Catalyzed Cycloisomerization

The following is a representative protocol for the synthesis of substituted furans, including this compound, based on published methodologies.[4][10][11]

Objective: To synthesize this compound via the cycloisomerization of the corresponding (Z)-enynol.

Materials:

-

(Z)-3-methylpent-2-en-4-yn-1-ol (Substrate)

-

Palladium(II) iodide (PdI₂) or a similar Pd(II) catalyst

-

Potassium iodide (KI)

-

Anhydrous solvent (e.g., N,N-Dimethylacetamide - DMA)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Purification apparatus (e.g., column chromatography)

Methodology:

-

Catalyst Preparation: A catalytic system is prepared by dissolving PdI₂ and KI in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction Setup: The (Z)-enynol substrate is dissolved in the anhydrous solvent in a separate flask under an inert atmosphere.

-

Cycloisomerization: The catalyst solution is transferred to the substrate solution. The reaction mixture is stirred at a controlled temperature, typically ranging from 25 °C to 100 °C, depending on the specific substrate and catalyst system.[4][10] Reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. The organic layers are combined, dried, and concentrated under reduced pressure. The resulting crude this compound is purified using column chromatography on silica gel.

-

Characterization: The final product is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

Applications and Uses

This compound is primarily used in research and as a precursor in organic synthesis.[12]

-

Chemical Intermediate: It serves as a building block for more complex molecules. For example, it is used in the synthesis of 2,9-dioxabicyclo[3.3.1]nonane, a structural motif found in natural products like tirandamycin.[3][9]

-

Biofuel Research: Like its isomer 2,5-dimethylfuran (DMF), this compound has been investigated as a potential biofuel or biofuel additive due to its furan structure, which can be derived from biomass.[1][13][14]

-

Flavor and Fragrance: The compound is noted to have a pleasant, sweet odor, leading to its use in the formulation of flavoring agents and fragrances.[1][15]

-

Solvent Applications: Its properties make it a candidate for use as a specialty solvent in various chemical processes.[1]

Biological Activity and Toxicology

Currently, there is no evidence to suggest that this compound has therapeutic applications. Research has focused on its toxicological profile, which is consistent with that of other small furan derivatives. The toxicity of furans is primarily driven by their metabolic activation in the liver.[16]

Mechanism of Action (Toxicology)

The toxic effects of furan compounds are not caused by the parent molecule but by reactive metabolites generated by Cytochrome P450 (CYP) enzymes, particularly CYP2E1.[16][17]

-

Metabolic Activation: In the liver, this compound is oxidized by CYP enzymes at the furan ring.

-

Formation of Reactive Metabolites: This oxidation leads to the opening of the furan ring to form a highly reactive, unsaturated 1,4-dicarbonyl metabolite. For the closely related 2-methylfuran, this metabolite is 3-acetylacrolein.[8][17]

-

Cellular Damage: This electrophilic metabolite can readily form covalent adducts with cellular nucleophiles, including amino acid residues in proteins (like cysteine and lysine) and DNA bases.[7][8][16]

-

Toxicity: The formation of these adducts can lead to protein dysfunction, DNA damage, oxidative stress, and ultimately, cytotoxicity and genotoxicity, which are linked to the hepatotoxicity and potential carcinogenicity of furan compounds.[12][16][18]

Safety and Handling

This compound is classified as a hazardous chemical. It is a highly flammable liquid and vapor.[10][12][19] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[10][16][19]

Table 2: Hazard and Safety Information

| Category | Information | Reference(s) |

| Signal Word | Danger | [7][19] |

| GHS Pictograms | GHS02 (Flame), GHS07 (Exclamation Mark) | [9] |

| Hazard Statements | H225: Highly flammable liquid and vapor.H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. | [12][19] |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames.P280: Wear protective gloves/clothing/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [8][19] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Keep cool (Refrigerated 0-10°C). | [1][7][19] |

| Personal Protective Equipment (PPE) | Eyeshields, faceshields, chemical-resistant gloves, respirator with appropriate filter (e.g., type ABEK). | [16] |

Advanced Methodologies: Toxicogenomics

To assess the biological impact of chemicals like this compound, high-throughput screening methods such as yeast toxicogenomics can be employed.[1][6] This approach uses collections of yeast (Saccharomyces cerevisiae) deletion mutants to identify genes and pathways involved in the cellular response to a toxicant.

Experimental Protocol: Yeast Functional Toxicogenomics Assay

The following is a generalized protocol for a yeast functional profiling screen.

Objective: To identify yeast genes and pathways that confer sensitivity or resistance to this compound, thereby elucidating its mechanism of action.

Materials:

-

Yeast deletion mutant collection (pooled haploid or diploid strains).

-

Growth media (e.g., YPD).

-

This compound.

-

Solvent control (e.g., DMSO).

-

Microplates or flasks for culturing.

-

Plate reader or equipment for cell density measurement.

-

PCR reagents and primers for barcode amplification.

-

DNA microarray or Next-Generation Sequencing (NGS) platform.

Methodology:

-

Strain Pooling and Growth: A pooled collection of yeast deletion mutants, each with a unique DNA "barcode," is grown in liquid media to mid-log phase.

-

Chemical Exposure: The pooled culture is divided and exposed to various concentrations of this compound, as well as a solvent-only control. Doses might range from 0.1 µM to 30 µM or higher, based on preliminary toxicity tests.[20]

-

Competitive Growth: The cultures are incubated at 30°C with shaking for a set number of generations (e.g., 24 hours).[20] During this time, strains sensitive to the compound will be outcompeted and depleted from the pool, while resistant strains will become enriched.

-

Genomic DNA Extraction and Barcode PCR: Genomic DNA is extracted from each culture pool. The unique DNA barcodes for each strain are then amplified via PCR.

-

Quantification of Strains: The relative abundance of each barcode in the treatment pools versus the control pool is quantified. This is typically done by hybridizing the PCR products to a DNA microarray or by using NGS.

-

Data Analysis: Strains that are significantly depleted or enriched in the presence of this compound are identified. Gene Ontology (GO) and pathway analysis are then used to determine which cellular processes and molecular pathways are implicated in the response to the chemical.

Conclusion

This compound (CAS No. 14920-89-9) is a versatile furan derivative with applications as a chemical intermediate and potential as a biofuel component. For drug development professionals, its primary relevance lies in its role as a potential building block for complex pharmaceutical compounds and as a substance whose toxicological profile must be understood. There is no current evidence supporting its use as a direct therapeutic agent. The mechanism of its toxicity involves metabolic activation to reactive dicarbonyl species that damage cellular macromolecules, a pathway common to many small furan compounds. Advanced toxicological methods, such as yeast-based functional genomics, offer powerful tools for further elucidating its biological effects at a molecular level.

References

- 1. Toxicogenomics using yeast DNA microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Predicted toxicity of the biofuel candidate 2,5-dimethylfuran in environmental and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C6H8O | CID 34337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. acs.figshare.com [acs.figshare.com]

- 6. Yeast Toxicogenomics: Genome-Wide Responses to Chemical Stresses with Impact in Environmental Health, Pharmacology, and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. A General and Facile Synthesis of Substituted Furans by Palladium-Catalyzed Cycloisomerization of (Z)-2-En-4-yn-1-ols [organic-chemistry.org]

- 11. Palladium-catalyzed cycloisomerization of (Z)-enynols into furans using green solvents: glycerol vs. water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Genotoxic mode of action and threshold exploration of 2-methyl furan under 120-day sub-chronic exposure in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. "The Investigation of the Reaction of this compound With O(³P) and " by Yilan Lori Chen [repository.usfca.edu]

- 14. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]

- 15. Using Yeast Functional Toxicogenomics to Decipher the Toxicity of Environmental Contaminants [escholarship.org]

- 16. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Multifaceted Chemistry of C6H8O: A Technical Guide for Researchers

An exploration of the isomeric landscape of the molecular formula C6H8O reveals a diverse group of compounds with significant applications ranging from flavor and fragrance to potential therapeutic agents. This technical guide provides an in-depth analysis of key C6H8O isomers, focusing on their chemical and physical characteristics, experimental protocols for their synthesis, and their biological activities, with a particular emphasis on their relevance to drug development professionals.

This document delves into the core properties of four prominent isomers: Cyclohexenone, 2,5-Dimethylfuran, 2,4-Hexadienal, and 3-Methyl-2-cyclopenten-1-one. Each of these molecules, while sharing the same atomic constituents, exhibits unique structural features that dictate their reactivity, physical properties, and interactions with biological systems.

Core Isomers: A Comparative Overview

The fundamental physical and chemical properties of these four key C6H8O isomers are summarized below, highlighting their distinct characteristics.

| Property | Cyclohexenone | 2,5-Dimethylfuran | 2,4-Hexadienal | 3-Methyl-2-cyclopenten-1-one |

| Molar Mass ( g/mol ) | 96.13 | 96.13 | 96.13 | 96.13 |

| Boiling Point (°C) | 155.65[1] | 92-94[2][3][4] | 174 (at 15 mmHg) | 74 (at 15 mmHg)[5][6] |

| Melting Point (°C) | -53 | -62[2][3] | 3-5[7] | 3-5[6][8] |

| Density (g/mL) | 0.994 | 0.903 (at 25 °C)[3] | 0.898 (at 25 °C) | 0.971 (at 25 °C)[6] |

| Refractive Index (n20/D) | 1.487 | 1.441[3] | 1.5384 | 1.488[6] |

| Appearance | Colorless to yellowish liquid[9] | Colorless liquid[2] | Colorless to yellow liquid | Clear light yellow to yellow-brownish liquid[5] |

| Solubility in Water | Slightly soluble | Insoluble[2] | Insoluble | Soluble[10] |

Spectroscopic Characterization

The structural nuances of each isomer are best elucidated through spectroscopic techniques. Below is a summary of key spectroscopic data.

Cyclohexenone

-

¹H NMR: The proton NMR spectrum of cyclohexenone is characterized by signals corresponding to the vinyl and aliphatic protons.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon, the vinylic carbons, and the aliphatic carbons.

-

IR Spectroscopy: A strong absorption band characteristic of the α,β-unsaturated ketone is observed in the infrared spectrum, typically around 1680-1750 cm⁻¹[11].

-

Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern.

2,5-Dimethylfuran

-

¹H NMR: The proton NMR spectrum of 2,5-dimethylfuran is relatively simple, showing singlets for the methyl protons and the furan ring protons.[2]

-

¹³C NMR: The carbon NMR spectrum displays signals for the methyl carbons and the furan ring carbons.

-

IR Spectroscopy: The infrared spectrum exhibits characteristic bands for the furan ring and C-H stretching vibrations.

-

Mass Spectrometry: 2,5-Dimethylfuran can be identified and quantified using techniques like proton transfer reaction-mass spectrometry (PTR-MS).[12][13]

2,4-Hexadienal

-

¹H NMR: The proton NMR spectrum is more complex due to the presence of multiple vinylic protons and their coupling.

-

¹³C NMR: The carbon NMR spectrum shows signals for the aldehyde carbon and the four sp² hybridized carbons of the diene system.

-

IR Spectroscopy: The infrared spectrum displays a strong carbonyl stretch for the aldehyde and characteristic bands for the conjugated double bonds.

-

Mass Spectrometry: The mass spectrum is characterized by a molecular ion peak and fragmentation patterns corresponding to the loss of small molecules.

3-Methyl-2-cyclopenten-1-one

-

¹H NMR: The proton NMR spectrum shows signals for the methyl group, the vinylic proton, and the methylene protons of the cyclopentenone ring.

-

¹³C NMR: The carbon NMR spectrum displays peaks for the carbonyl carbon, the vinylic carbons, the methyl carbon, and the aliphatic carbons.

-

IR Spectroscopy: A characteristic strong absorption for the α,β-unsaturated ketone is a key feature of its IR spectrum.

-

Mass Spectrometry: The mass spectrum confirms the molecular weight and provides structural information through its fragmentation pattern.

Experimental Protocols: Synthesis of Key Isomers

Detailed and reliable synthetic procedures are crucial for the advancement of research. The following sections outline established methods for the preparation of cyclohexenone and 3-methyl-2-cyclopenten-1-one.

Synthesis of Cyclohexenone

Cyclohexenone can be synthesized through various routes, including the Birch reduction of anisole followed by acid hydrolysis, or from cyclohexanone via α-bromination and subsequent treatment with a base.[9] An industrially significant method involves the catalytic oxidation of cyclohexene.[9]

A common laboratory-scale synthesis involves the reduction of 3-ethoxy-2-cyclohexenone with lithium aluminum hydride, followed by acidic workup.

Experimental Workflow: Synthesis of Cyclohexenone

Caption: A generalized workflow for the laboratory synthesis of cyclohexenone.

Synthesis of 3-Methyl-2-cyclopenten-1-one

A common method for the synthesis of 3-methyl-2-cyclopenten-1-one involves the dehydrohalogenation of a 2-halo-3-methylcyclopentanone intermediate.[12]

Experimental Workflow: Synthesis of 3-Methyl-2-cyclopenten-1-one

Caption: A two-stage process for the synthesis of 3-methyl-2-cyclopenten-1-one.

Biological Activity and Signaling Pathways

The isomers of C6H8O exhibit a range of biological activities, with some holding promise for therapeutic applications.

Cyclohexenone and Cyclopentenone Derivatives: Anti-inflammatory and Antitumor Potential

Cyclohexenone derivatives are present in numerous bioactive natural products and have demonstrated significant antitumor, antiplasmodial, and antileishmanial activities.[14][15] A key mechanism underlying the anti-inflammatory effects of cyclopentenone-containing compounds, such as certain prostaglandins, is the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16][17][18] These compounds can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.

Signaling Pathway: Inhibition of NF-κB by Cyclopentenones

Caption: Cyclopentenone derivatives can inhibit the NF-κB signaling pathway.

3-Methyl-2-cyclopenten-1-one: An Endogenous Metabolite with Diverse Activities

3-Methyl-2-cyclopenten-1-one is recognized as an endogenous metabolite and has been shown to possess antimicrobial and antioxidant properties.[8][19][20] Its anti-inflammatory effects are also under investigation, with studies suggesting it may modulate inflammatory pathways.[19]

2,5-Dimethylfuran: A Promising Biofuel

2,5-Dimethylfuran is gaining significant attention as a potential biofuel due to its high energy density and favorable physical properties.[2] It can be synthesized from renewable biomass resources, making it an attractive alternative to fossil fuels.[21][22][23][24] While its primary application is in the energy sector, its biological effects are an area of ongoing research.

2,4-Hexadienal: A Compound of Interest in Food Science and Toxicology

2,4-Hexadienal is a naturally occurring compound found in many foods and is also used as a flavoring agent.[21] However, it has also been the subject of toxicological studies due to its reactive α,β-unsaturated aldehyde structure. Research has indicated that it can induce oxidative DNA damage and has been classified as a possible human carcinogen by the IARC.[19][21]

Conclusion

The molecular formula C6H8O represents a fascinating and diverse collection of isomers with a wide array of chemical, physical, and biological properties. For researchers in drug development and related scientific fields, a thorough understanding of these compounds, from their synthesis and characterization to their mechanisms of action, is essential. The information presented in this technical guide provides a solid foundation for further investigation and highlights the potential of C6H8O isomers as scaffolds for new therapeutic agents and as tools for understanding complex biological processes. Continued research into this chemical space is likely to uncover even more applications and deepen our understanding of the structure-activity relationships that govern the behavior of these versatile molecules.

References

- 1. (2Z,4E)-Hexa-2,4-dienal | C6H8O | CID 11829369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E,E)-2,4-Hexadienal(142-83-6) IR Spectrum [m.chemicalbook.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. The hematotoxic effects of 6-hydroxy-trans,trans-2,4-hexadienal, a reactive metabolite of trans,trans-muconaldehyde, in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Cyclohexen-1-one(930-68-7) 1H NMR spectrum [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. 2,5-Dimethylfuran(625-86-5) IR Spectrum [chemicalbook.com]

- 8. 2-Cyclopenten-1-one, 3-methyl- [webbook.nist.gov]

- 9. proprep.com [proprep.com]

- 10. benchchem.com [benchchem.com]

- 11. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 12. ScholarWorks at University of Montana - University of Montana Conference on Undergraduate Research (UMCUR): Measurement of atmospheric 2,5-Dimethylfuran Using Proton Transfer Reaction-Mass Spectrometry [scholarworks.umt.edu]

- 13. scholarworks.umt.edu [scholarworks.umt.edu]

- 14. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 15. ecommons.udayton.edu [ecommons.udayton.edu]

- 16. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]

- 17. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2,4-Hexadienal | C6H8O | CID 637564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. 2,4-HEXADIENAL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. 2,4-Hexadienal, (E,E)- [webbook.nist.gov]

- 23. 2,4-Hexadienal, (E,E)- [webbook.nist.gov]

- 24. Furan, 2,5-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Gas-Phase Reaction of 2,3-Dimethylfuran with Nitrate Radicals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase reaction between 2,3-dimethylfuran (2,3-DMF) and the nitrate radical (NO₃). This reaction is of significant interest in the field of atmospheric chemistry due to the role of furan derivatives in biomass burning emissions and their potential to form secondary organic aerosols (SOA), which have implications for air quality and climate.[1][2] The information presented herein is intended for professionals in research and development who require a detailed understanding of the kinetics, mechanisms, and experimental methodologies associated with this reaction.

Reaction Kinetics

The reaction between this compound and the nitrate radical is a rapid gas-phase process. The primary method for determining the rate constant of this reaction is the relative rate technique, where the decay of 2,3-DMF is measured relative to a reference compound with a well-established NO₃ reaction rate constant.

The available kinetic data for the gas-phase reaction of NO₃ radicals with this compound and other related furan compounds at room temperature are summarized in Table 1. The presence of electron-donating methyl groups on the furan ring significantly increases the reaction rate with the electrophilic nitrate radical. For comparison, the rate constant for the reaction of 2,3-DMF with the hydroxyl radical (OH) is (12.6 ± 0.4)×10⁻¹¹ cm³ molecule⁻¹ s⁻¹.[3][4][5]

Table 1: Rate Constants for the Reaction of NO₃ Radicals with Furan Derivatives

| Furan Derivative | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference(s) |

| This compound | (5.83 ± 0.46) × 10⁻¹¹ | [3] |

| Furan | (1.49 ± 0.23) × 10⁻¹² | [1][6] |

| 2-Methylfuran | (2.26 ± 0.52) × 10⁻¹¹ | [1][6] |

| 2,5-Dimethylfuran | (1.02 ± 0.31) × 10⁻¹⁰ | [1][6] |

Reaction Mechanism

The dominant pathway for the reaction of nitrate radicals with unsaturated compounds like this compound is the electrophilic addition of the NO₃ radical to the furan ring. Hydrogen abstraction from the methyl groups is considered a minor channel. The addition of NO₃ leads to the formation of a nitrooxy-furanyl radical intermediate. In the presence of atmospheric oxygen (O₂), this radical intermediate reacts rapidly to form a nitrooxy-peroxy radical (RO₂). This peroxy radical is a key intermediate that can undergo further reactions to form stable products, including organic nitrates.[2] Studies on similar compounds, such as 3-methylfuran, indicate that the major products retain the nitrate functionality, suggesting that organic nitrate formation is a significant pathway.[2]

Reaction Products

While specific product yield studies for the reaction of this compound with nitrate radicals are not extensively detailed in the reviewed literature, inferences can be drawn from studies on analogous compounds. The reaction is expected to produce a variety of oxygenated and nitrated organic compounds.

-

Organic Nitrates: As suggested by the mechanism and studies on other alkylfurans, the formation of multifunctional organic nitrates is a major product channel.[2]

-

Ring-Opened Products: Like the reaction with OH radicals, ring-opening can occur, leading to the formation of unsaturated dicarbonyls. For instance, the OH-initiated reaction of this compound yields CH₃C(O)C(CH₃)=CHCHO with a molar yield of 8 ± 2%.[7][8] Similar products may be formed in the NO₃ reaction, albeit through different intermediate steps.

-

Secondary Organic Aerosol (SOA): The oxidation of furan derivatives by nitrate radicals is known to contribute to the formation of SOA.[2] The low-volatility products, such as organic nitrates, can partition into the aerosol phase.

Table 2: Known and Potential Products of Furan Radical Reactions

| Reactant | Radical | Identified/Potential Product(s) | Molar Yield (%) | Reference(s) |

| This compound | OH | CH₃C(O)C(CH₃)=CHCHO | 8 ± 2 | [7][8] |

| 3-Methylfuran | NO₃ | Organic Nitrates, SOA | Qualitatively significant | [2] |

| This compound | NO₃ | Organic Nitrates (Expected) | Not Quantified | [2] |

| This compound | NO₃ | Ring-opened Carbonyls (Potential) | Not Quantified | - |

Experimental Protocols

The kinetics of the gas-phase reaction between this compound and nitrate radicals are typically studied using large atmospheric simulation chambers. The relative rate method is the most common experimental approach.[1]

Key Methodological Details:

-

Reaction Vessel: Experiments are conducted in large-volume (e.g., 7300 L) indoor simulation chambers made of FEP film to minimize wall effects and allow for long reaction times.[1]

-

Generation of NO₃ Radicals: Nitrate radicals are generated in situ through the thermal decomposition of dinitrogen pentoxide (N₂O₅). N₂O₅ is synthesized by reacting nitrogen dioxide (NO₂) with ozone (O₃).

-

NO₂ + O₃ → NO₃ + O₂

-

NO₃ + NO₂ ↔ N₂O₅

-

-

Experimental Procedure (Relative Rate):

-

The simulation chamber is filled with purified air.

-

Known concentrations of this compound and a reference compound (e.g., an alkene with a well-characterized NO₃ rate constant) are introduced into the chamber.

-

The reaction is initiated by introducing N₂O₅ into the chamber, which thermally decomposes to supply NO₃ radicals. Ozone is often added to suppress the decomposition of NO₃ by reacting with any NO present.[1]

-

The concentrations of this compound and the reference compound are monitored over time as they are consumed by the NO₃ radicals.

-

-

Analytical Instrumentation:

-

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): Used for real-time monitoring of the concentrations of volatile organic compounds (VOCs) like this compound and the reference compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: A long-path FTIR system is used to monitor the concentrations of O₃, N₂O₅, and other reactants or products.

-

Gas Chromatography with Flame Ionization Detection (GC-FID): Used for the quantification of VOCs from samples collected from the chamber.[7][8]

-

References

- 1. acp.copernicus.org [acp.copernicus.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 14920-89-9 [chemicalbook.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Kinetics of the reactions of OH radicals with 2- and 3-methylfuran, 2,3- and 2,5-dimethylfuran, and E- and Z-3-hexene-2,5-dione, and products of OH + 2,5-dimethylfuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Products of the OH radical-initiated reactions of furan, 2- and 3-methylfuran, and 2,3- and 2,5-dimethylfuran in the presence of NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Gas-Phase Reaction Kinetics of 2,3-Dimethylfuran with OH Radicals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the gas-phase reaction kinetics of 2,3-Dimethylfuran (2,3-DMF) with hydroxyl (OH) radicals. 2,3-DMF is a heterocyclic organic compound of interest in various fields, including atmospheric chemistry and as a potential biofuel component. Understanding its reactivity with the OH radical, the primary daytime oxidant in the troposphere, is crucial for assessing its atmospheric lifetime and potential environmental impact. This document summarizes key kinetic data, details common experimental protocols for its study, and presents a plausible reaction mechanism based on current scientific understanding. All quantitative data are presented in structured tables, and experimental workflows and reaction pathways are visualized using diagrams for enhanced clarity.

Introduction

Furan and its alkylated derivatives, such as this compound, are emitted into the atmosphere from various sources, including biomass burning and industrial processes. In the atmosphere, these compounds are primarily removed through reactions with hydroxyl (OH) radicals, ozone (O₃), and nitrate (NO₃) radicals. The reaction with OH radicals is typically the dominant loss process during the daytime. The kinetics and mechanisms of these reactions are essential for accurately modeling air quality and understanding the formation of secondary pollutants. This guide focuses specifically on the gas-phase reaction between 2,3-DMF and the OH radical, providing a detailed examination of the available kinetic data and experimental methodologies.

Reaction Kinetics Data

The rate of the gas-phase reaction between this compound and the OH radical has been determined experimentally. The available quantitative data, including the room temperature rate constant and the molar yield of a key product, are summarized in the tables below.

Table 1: Rate Constant for the Reaction of this compound with OH Radicals at Room Temperature

| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Technique | Reference |

| 296 ± 2 | (12.6 ± 0.4) x 10⁻¹¹ | Relative Rate | [1] |

Table 2: Product Yield from the Reaction of this compound with OH Radicals

| Product | Molar Yield (%) | Analytical Method | Reference |

| CH₃C(O)C(CH₃)=CHCHO | 8 ± 2 | GC-FID, API-MS | Aschmann et al. (2014) |

Temperature Dependence

Experimental Protocols

The kinetic data for the reaction of this compound with OH radicals have been primarily obtained using the relative rate method. This section provides a detailed description of this experimental technique.

Relative Rate Method

The relative rate method is a widely used technique for determining the rate constants of gas-phase reactions, particularly for reactions involving transient species like the OH radical. It avoids the need for absolute concentration measurements of the radical.

Principle: The rate of loss of the target compound (this compound) is measured relative to the rate of loss of a reference compound for which the rate constant of its reaction with the OH radical is well-established. By monitoring the concentrations of the target and reference compounds over time in the presence of an OH radical source, the rate constant for the target compound can be determined.

Experimental Setup:

-

Reaction Chamber: Experiments are typically conducted in a large-volume (several hundred to several thousand liters) reaction chamber made of FEP Teflon or other inert materials to minimize wall losses.

-

OH Radical Source: OH radicals are commonly generated in situ by the photolysis of a precursor such as methyl nitrite (CH₃ONO) in the presence of NO, or the photolysis of hydrogen peroxide (H₂O₂) at specific UV wavelengths.

-

Reactant Introduction: Known concentrations of this compound, the reference compound (e.g., a well-characterized alkane or aromatic compound), and the OH precursor are introduced into the chamber.

-

Irradiation: The mixture is irradiated with UV lamps to initiate the photolysis of the OH precursor and start the reaction.

-

Concentration Monitoring: The concentrations of this compound and the reference compound are monitored over the course of the experiment using techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Proton Transfer Reaction Mass Spectrometry (PTR-MS).

The following diagram illustrates the general workflow of a relative rate experiment.

Product Analysis

The identification and quantification of reaction products are crucial for elucidating the reaction mechanism.

Methodology:

-

Sampling: Gas-phase samples are collected from the reaction chamber at various time intervals.

-

Analytical Techniques:

-

Direct Air Sampling Atmospheric Pressure Ionization Tandem Mass Spectrometry (API-MS/MS): This technique allows for the real-time detection of products in the gas phase.

-

Gas Chromatography with Flame Ionization and Mass Spectrometric Detectors (GC-FID and GC-MS): Samples are collected on a sorbent material, thermally desorbed, and then separated and identified by GC-MS. Derivatization techniques may be employed to enhance the detection of specific functional groups, such as carbonyls.

-

Reaction Mechanism

The reaction between this compound and the OH radical is believed to proceed primarily through the electrophilic addition of the OH radical to the furan ring, which is an electron-rich system. H-atom abstraction from the methyl groups is considered a minor channel at atmospheric temperatures.

The initial addition of the OH radical can occur at either the C2 or C3 position of the furan ring. Theoretical studies on similar methylated furans suggest that addition is the dominant pathway[2]. Following the initial addition, the resulting adduct can undergo several reactions, including ring-opening, to form various products.

The following diagram illustrates the proposed initial steps of the reaction mechanism.

References

An In-depth Technical Guide to Dimethylfurans as Biofuels: A Focus on 2,5-Dimethylfuran

Introduction

Initial investigations into advanced biofuels have identified furanic compounds as a promising class of renewable transportation fuels. While the query specifically requested information on 2,3-Dimethylfuran, a thorough review of current scientific literature reveals that research and development in this area have overwhelmingly concentrated on its isomer, 2,5-Dimethylfuran (2,5-DMF) . This focus is primarily due to more established and efficient synthesis pathways from biomass-derived carbohydrates and its highly favorable fuel properties.

This technical guide will provide a comprehensive overview of the core investigations into dimethylfurans as biofuels, with a necessary and primary focus on 2,5-DMF. Data and protocols related to 2,5-DMF are extensively detailed, reflecting the current state of research. All available quantitative data for this compound is included for comparative purposes.

Physicochemical Properties of Dimethylfurans and Conventional Fuels

A key aspect of evaluating a potential biofuel is comparing its physical and chemical properties to conventional fuels like gasoline and ethanol. 2,5-DMF exhibits several advantageous characteristics, including a higher energy density and lower water solubility compared to ethanol.

Table 1: Comparative Physicochemical Properties

| Property | This compound | 2,5-Dimethylfuran | Gasoline | Ethanol |

| Chemical Formula | C₆H₈O | C₆H₈O | C₄-C₁₂ | C₂H₅OH |

| Molecular Weight ( g/mol ) | 96.13 | 96.13 | ~100-105 | 46.07 |

| Density (g/mL at 25°C) | 0.91 | ~0.89 | ~0.72-0.78 | ~0.79 |

| Boiling Point (°C) | 94-95[1] | 92-94 | 25-215 | 78 |

| Flash Point (°C) | -1 | -8.9 | ~ -40 | 13 |

| Water Solubility | Insoluble[2] | Insoluble | Insoluble | Miscible |

| Research Octane Number (RON) | N/A | ~101-119 | 91-99 | ~108 |

| Energy Density (MJ/L) | N/A | ~30-31.5 | ~32.2 | ~23 |

Production of 2,5-Dimethylfuran from Biomass

The primary route for synthesizing 2,5-DMF involves a two-step catalytic conversion of carbohydrates, particularly fructose, which can be derived from lignocellulosic biomass. The process first involves the dehydration of fructose to 5-hydroxymethylfurfural (HMF), a key platform chemical. Subsequently, HMF undergoes hydrodeoxygenation (HDO) to produce 2,5-DMF.

Logical Pathway for 2,5-DMF Production

The following diagram illustrates the catalyzed conversion of biomass-derived fructose into 2,5-DMF.

Experimental Protocol: Two-Step Synthesis of 2,5-DMF from Fructose

This protocol outlines a representative lab-scale synthesis of 2,5-DMF from fructose, adapted from methodologies employing solid acid catalysts for dehydration and metal catalysts for hydrodeoxygenation.[3][4]

Step 1: Acid-Catalyzed Dehydration of Fructose to HMF

-

Reactor Setup: A stirred batch reactor is charged with fructose (e.g., 15 g) and a suitable solvent such as 1-butanol (e.g., 85 g).[4]

-

Catalyst Addition: A solid acid catalyst, such as Amberlyst-15 (e.g., 1.0 g), is added to the mixture.[4]

-

Reaction Conditions: The reactor is sealed and heated to 100°C with continuous stirring. The reaction progress is monitored by taking periodic samples.

-

Reaction Monitoring: Samples are analyzed via High-Performance Liquid Chromatography (HPLC) to determine the concentration of fructose and HMF.

-

Completion: The reaction is typically run until maximum HMF yield is achieved (e.g., >90%), after which the mixture is cooled and the solid catalyst is removed by filtration. The resulting solution containing HMF is used directly in the next step.

Step 2: Catalytic Hydrodeoxygenation (HDO) of HMF to 2,5-DMF

-

Catalyst Preparation: A bimetallic catalyst, such as Ru-Sn/ZnO or Cu-Ru/C, is prepared and activated.[4][5] For instance, a carbon-supported copper catalyst (Cu/C) can be used.[5]

-

Reactor Setup: The HMF solution from Step 1 is transferred to a high-pressure Parr reactor. The activated HDO catalyst (e.g., 125 mg Cu-based catalyst) is added.[5]

-

Reaction Conditions: The reactor is sealed, purged, and pressurized with H₂ (or a hydrogen donor like isopropyl alcohol can be used).[5] The reactor is then heated to the target temperature (e.g., 190°C) and stirred (e.g., 300 rpm).[5]

-

Reaction Monitoring: The reaction is monitored by taking samples at regular intervals.

-

Product Analysis: The final product mixture is cooled, filtered, and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the yield of 2,5-DMF. Yields exceeding 90% have been reported under optimized conditions.[5]

Analytical Methods and Workflows

Accurate identification and quantification of furanic compounds are critical for evaluating reaction efficiency and product purity. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for this purpose.

Experimental Protocol: GC-MS Analysis of Furanic Compounds

This protocol provides a general methodology for the analysis of dimethylfuran isomers and related compounds in a reaction mixture.[6][7]

-

Sample Preparation:

-

The final reaction product is filtered using a 0.22 µm syringe filter to remove any particulate matter.

-

The sample is diluted with a suitable solvent (e.g., the reaction solvent like 1-butanol or a clean solvent like dichloromethane) to a concentration within the calibrated range of the instrument.

-

An internal standard (e.g., furan-d4) is added to the diluted sample for accurate quantification.[7]

-

-

Instrumentation:

-

GC Conditions (Example):

-

Injector: Split/splitless, 250°C.

-

Carrier Gas: Helium, constant flow rate of 1.0-1.2 mL/min.[6]

-

Oven Program:

-

Initial temperature: 40°C, hold for 4 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold at 250°C for 5 minutes.

-

(This program should be optimized for the specific column and analytes of interest).

-

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic m/z values for 2,5-DMF (e.g., m/z 96, 81) and the internal standard for enhanced sensitivity and selectivity.

-

-

Quantification:

-

A calibration curve is generated using standards of known concentrations of 2,5-DMF.

-

The concentration of 2,5-DMF in the sample is determined by comparing its peak area relative to the internal standard against the calibration curve.

-

Workflow for Product Analysis

The following diagram outlines the logical workflow for the analysis of the final product from the synthesis reaction.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 14920-89-9 [chemicalbook.com]

- 3. An integrated process for the production of 2,5-dimethylfuran from fructose - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. mdpi.com [mdpi.com]

Spectroscopic Profile of 2,3-Dimethylfuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dimethylfuran (C₆H₈O), a heterocyclic aromatic organic compound. The information presented herein is crucial for compound identification, structural elucidation, and quality control in various research and development applications. This document compiles key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presenting it in a clear and accessible format. Detailed experimental protocols are also provided to aid in the replication of these analyses.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Solvent |

| 7.10 | d | CDCl₃ |

| 6.13 | d | CDCl₃ |

| 2.19 | s | CDCl₃ |

| 1.95 | s | CDCl₃ |

Source: SpectraBase[1]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Solvent |

| 147.2 | Chloroform-d |

| 139.0 | Chloroform-d |

| 118.8 | Chloroform-d |

| 109.9 | Chloroform-d |

| 11.5 | Chloroform-d |

| 9.1 | Chloroform-d |

Source: SpectraBase[2]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 | Strong | C-H stretch (methyl) |

| 1595 | Medium | C=C stretch (furan ring) |

| 1450 | Medium | C-H bend (methyl) |

| 1080 | Strong | C-O-C stretch (furan ring) |

| 715 | Strong | C-H out-of-plane bend |

Source: PubChem[3]

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 96 | 100% | [M]⁺ (Molecular Ion) |

| 81 | ~50% | [M-CH₃]⁺ |

| 53 | ~40% | [C₄H₅]⁺ |

| 39 | ~30% | [C₃H₃]⁺ |

Source: NIST Chemistry WebBook[4]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These methodologies are based on standard practices for the analysis of furan derivatives.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).[6]

-

The solution is transferred to a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.[5]

-

For ¹H NMR, the spectrometer is set to the appropriate frequency. Standard acquisition parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[7]

-

For ¹³C NMR, the spectrometer is tuned to the carbon frequency. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (128 or more) and a longer relaxation delay (2-5 seconds) are typically required.[7]

Data Processing:

-

The acquired Free Induction Decay (FID) is converted to a frequency-domain spectrum via a Fourier Transform (FT).

-

The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.[5]

-

The chemical shift axis is calibrated using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Sample Preparation:

For liquid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small drop of the neat liquid is placed directly onto the ATR crystal.[5]

Instrumentation and Data Acquisition:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal) is used.[5]

-

A background spectrum of the clean, empty ATR crystal is recorded.[6]

-

The sample is applied to the crystal, and the sample spectrum is acquired. Multiple scans are typically co-added to improve the signal-to-noise ratio.[5]

Data Processing:

The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities.

-

The separated compound then enters the mass spectrometer and is ionized, typically by Electron Ionization (EI) at 70 eV.

Instrumentation and Data Acquisition:

-

A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

Data Processing:

The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 2,3-Dimethylfuran in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-dimethylfuran in a variety of organic solvents. Understanding the solubility characteristics of this heterocyclic compound is crucial for its application in synthesis, purification, formulation, and as a specialty solvent in various chemical processes. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data: Solubility of this compound

The solubility of this compound is a critical parameter for its effective use in research and industry. While it is generally known to be soluble in common organic solvents, precise quantitative data is essential for process optimization and formulation development.[1] The following table summarizes the available quantitative solubility data for this compound in a range of organic solvents at 25°C.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 25°C [2]

| Solvent | Solubility (g/L) |

| Chloroform | 3895.37 |

| Methanol | 3432.59 |

| Dichloromethane | 3208.61 |

| Ethanol | 2853.25 |

| 1,4-Dioxane | 2528.91 |

| 2-Methoxyethanol | 2511.55 |

| sec-Butanol | 2442.42 |

| Isopropanol | 2380.85 |

| Acetonitrile | 2206.21 |

| n-Propanol | 2165.35 |

| N,N-Dimethylformamide (DMF) | 1869.41 |

| Isobutanol | 1763.42 |

| N,N-Dimethylacetamide (DMAc) | 1759.87 |

| n-Butanol | 1748.84 |

| Transcutol | 1732.58 |

| Methyl Acetate | 1689.41 |

| Tetrahydrofuran (THF) | 1556.11 |

| 2-Ethoxyethanol | 1528.29 |

| Acetic Acid | 1513.25 |

| 1,2-Dichloroethane | 1493.94 |

| Acetone | 1449.32 |

| 2-Butanone | 1432.54 |

| Ethyl Acetate | 1380.79 |

| Isopentanol | 1291.8 |

| Propylene Glycol | 1173.01 |

| n-Pentanol | 1106.46 |

| Tetrachloromethane | 1008.53 |

| Dimethyl Sulfoxide (DMSO) | 1001.08 |

| Cyclohexanone | 913.91 |

| 2-Propoxyethanol | 898.79 |

| N-Methyl-2-pyrrolidone (NMP) | 874.58 |

| Toluene | 804.78 |

| Ethylene Glycol | 759.44 |

| Ethyl Formate | 745.97 |

| Isopropyl Acetate | 645.14 |

| n-Hexanol | 595.46 |

| Methyl isobutyl ketone (MIBK) | 473.63 |

| n-Propyl Acetate | 408.12 |

| n-Octanol | 370.94 |

| n-Heptanol | 364.68 |

| Ethylbenzene | 360.25 |

| n-Pentyl Acetate | 285.26 |

| n-Butyl Acetate | 270.89 |

| Cyclohexane | 249.42 |

| n-Hexane | 230.86 |

| Isobutyl Acetate | 230.36 |

| Water | 145.71 |

| n-Heptane | 106.42 |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The "gold standard" for determining equilibrium solubility is the shake-flask method.[2] This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved substance.

The Shake-Flask Method for Equilibrium Solubility

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Principle: An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient duration to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After reaching equilibrium, the undissolved portion is separated, and the concentration of this compound in the saturated solution is quantified.[3]

Detailed Protocol:

-

Preparation:

-

Add an excess amount of this compound to a series of vials, each containing a precise volume of the selected organic solvent. The presence of an excess of the solute is crucial to ensure the formation of a saturated solution.

-

Seal the vials to prevent the evaporation of the volatile this compound and the solvent.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath.

-

Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solvent and should be determined experimentally.[4]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to permit the undissolved this compound to settle.

-

Carefully separate the saturated supernatant from the undissolved solute. This can be achieved by centrifugation followed by careful decantation or by filtration using a syringe filter compatible with the solvent. Care must be taken to avoid any temperature changes and solvent evaporation during this step.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method.

-

Analytical Methods for Quantification:

The choice of analytical technique depends on the properties of this compound and the solvent used. Given that this compound is a volatile organic compound, gas chromatography is a highly suitable method.

-

Gas Chromatography (GC): A common and effective method for analyzing volatile compounds.[5] A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for accurate quantification.[5]

-

Protocol:

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Inject a known volume of the diluted supernatant and the calibration standards into the GC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample from the calibration curve.

-

-

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

References

The Discovery and Enduring Legacy of Substituted Furans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of organic chemistry and a privileged structure in medicinal chemistry. Its discovery and the subsequent development of synthetic methodologies for its substituted derivatives have paved the way for innovations across various scientific disciplines, from materials science to drug discovery. This in-depth technical guide provides a comprehensive overview of the history, synthesis, and applications of substituted furans, with a focus on quantitative data and detailed experimental protocols.

A Historical Journey: From Bran to Benchtop

The story of furan begins not with the parent heterocycle itself, but with its derivatives. The name "furan" is derived from the Latin word furfur, meaning bran, from which the first furan derivative, furfural, was produced.[1]

A timeline of key discoveries highlights the gradual unraveling of furan chemistry:

-

1780: The first furan derivative to be described was 2-furoic acid, by Carl Wilhelm Scheele.[1][2]

-

1831: Furfural, an important furan derivative, was reported by Johann Wolfgang Döbereiner.[1][2] It was later characterized by John Stenhouse nine years later.[1][2]

-

1870: Furan itself was first prepared by Heinrich Limpricht, who named it "tetraphenol".[1][2]

-

1884: The Paal-Knorr synthesis was independently reported by German chemists Carl Paal and Ludwig Knorr, providing a valuable method for synthesizing substituted furans from 1,4-diketones.[3][4]

-

1902 & 1911: The Feist-Benary synthesis emerged as another classic route to substituted furans, involving the reaction of α-halo ketones with β-dicarbonyl compounds.[5][6]

These seminal discoveries laid the groundwork for the extensive exploration of furan chemistry that continues to this day.

Key Synthetic Methodologies

The synthesis of the furan ring is a mature field of organic chemistry, with several robust and versatile methods. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Paal-Knorr Furan Synthesis

One of the most fundamental and widely used methods for preparing furans is the Paal-Knorr synthesis.[7] This reaction involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds.[3][5] The versatility of this method has been enhanced by recent advancements, including the use of microwave assistance to shorten reaction times and improve yields.[5]

General Reaction Scheme:

References

- 1. ovid.com [ovid.com]

- 2. benchchem.com [benchchem.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. Furfural production from lignocellulosic biomass: one-step and two-step strategies and techno-economic evaluation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

Thermochemical Profile of 2,3-Dimethylfuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Thermochemical Data